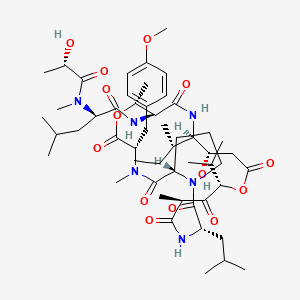
Didemnin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didemnin C is an anti-neoplastic agent.
Applications De Recherche Scientifique
Anticancer Applications
Didemnin C exhibits significant anticancer activity, making it a candidate for cancer treatment. It is structurally similar to Didemnin B, which has been extensively studied for its anti-tumor effects.
- Mechanism of Action : this compound functions by inhibiting protein synthesis in cancer cells, leading to apoptosis. It binds to eukaryotic elongation factor 1α, disrupting the translation process essential for cell growth and proliferation .
- Clinical Trials : While Didemnin B has been evaluated in various clinical trials, this compound is being explored for its potential as a more potent alternative. For instance, Aplidine (dehydrodidemnin B), a derivative of Didemnin B, has advanced into Phase II and III trials for multiple myeloma and other malignancies .
Table 1: Summary of Clinical Trials Involving Didemnin Compounds
| Compound | Phase | Indication | Status |
|---|---|---|---|
| Didemnin B | Phase II/III | Multiple Myeloma | Ongoing |
| Aplidine | Phase II/III | Solid Tumors | Ongoing |
| This compound | Preclinical | Various cancers | Under evaluation |
Antiviral Properties
Recent studies have revealed the antiviral potential of this compound against various viral pathogens.
- SARS-CoV-2 Activity : Research indicates that dehydrodidemnin B (Aplidine) displays potent activity against SARS-CoV-2 in vitro and in animal models. This suggests that this compound could also possess similar antiviral properties due to structural similarities .
- Mechanism of Action : The antiviral effects are attributed to the inhibition of viral replication processes, although specific pathways remain under investigation .
Immunosuppressive Applications
This compound has shown promise as an immunosuppressive agent, which is particularly relevant in organ transplantation and autoimmune diseases.
- Immunosuppressive Mechanism : The compound inhibits lymphocyte activation and proliferation at very low concentrations, comparable to established immunosuppressants like cyclosporine A. This action is mediated through interference with cellular signaling pathways essential for immune response activation .
- Therapeutic Implications : Its immunosuppressive properties may be beneficial in preventing transplant rejection and managing autoimmune disorders, although further studies are needed to fully understand its safety profile .
Case Studies and Research Findings
Numerous studies have documented the effects of this compound on various cell lines and animal models:
- In Vitro Studies : Research on human cancer cell lines demonstrated that this compound effectively induced apoptosis and inhibited cell proliferation at nanomolar concentrations .
- Animal Models : In preclinical models, administration of this compound resulted in significant tumor regression without severe toxicity, highlighting its potential as a therapeutic agent .
Table 2: Key Research Findings on this compound
Propriétés
Numéro CAS |
77327-06-1 |
|---|---|
Formule moléculaire |
C52H82N6O14 |
Poids moléculaire |
1015.2 g/mol |
Nom IUPAC |
(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1 |
Clé InChI |
ZRSXZCRRAOVIJD-KNKJEZLASA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
SMILES canonique |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















